
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the chemical formula C7H7BrF3N. It is a colorless liquid at room temperature and is soluble in water. This compound is used in a variety of applications, including the synthesis of other organic compounds, the production of pharmaceuticals, and the study of biochemical and physiological processes.
Scientific Research Applications
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor activation. Additionally, it is used as a substrate in the study of enzyme kinetics.
Mechanism Of Action
The mechanism of action of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is not well understood. It is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of enzymes and receptors, as well as a substrate for transporters. Additionally, it has been suggested to interact with cell membranes, which may lead to changes in cell signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline are not well understood. It is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of enzymes and receptors, as well as a substrate for transporters. Additionally, it has been suggested to interact with cell membranes, which may lead to changes in cell signaling pathways.
Advantages And Limitations For Lab Experiments
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has a number of advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is soluble in water, which makes it easy to use in a variety of experiments. A limitation is that it is a relatively toxic compound and should be handled with caution. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Future Directions
The future directions for 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline are numerous. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, it may be useful to study its potential applications in drug discovery and development. Additionally, further research into its synthesis, stability, and solubility could lead to improved methods of production and use. Finally, it may be useful to explore its potential applications in other fields, such as agriculture and materials science.
properties
IUPAC Name |
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVCGOGEIWHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)
![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
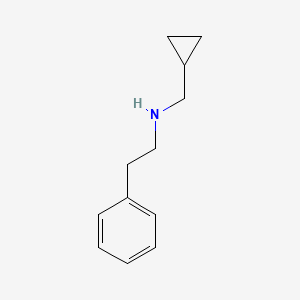
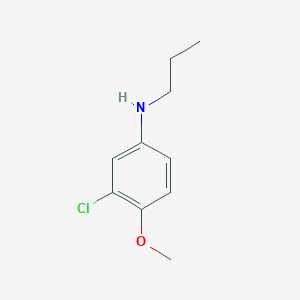
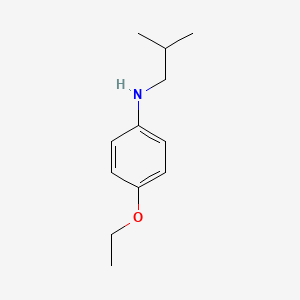

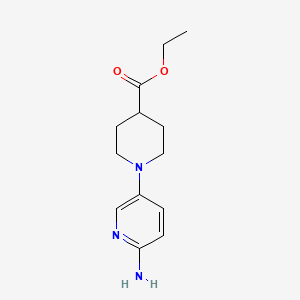
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
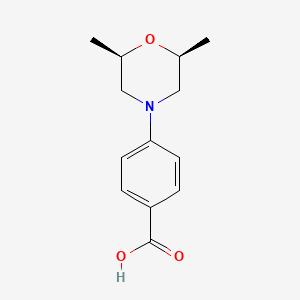
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)
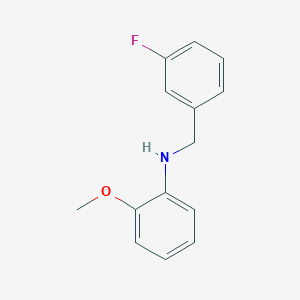
![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)